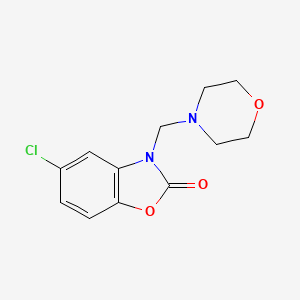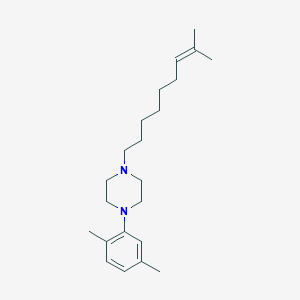![molecular formula C15H10Cl2N4O2 B5016479 N-(3,5-dichlorophenyl)-2-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5016479.png)
N-(3,5-dichlorophenyl)-2-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichlorophenyl)-2-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide, also known as DPOAA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPOAA is a member of the oxadiazole family of compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mecanismo De Acción
The exact mechanism of action of N-(3,5-dichlorophenyl)-2-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, pain, and cancer cell growth. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, as well as the activation of NF-κB signaling pathway. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects in various animal models. It has been shown to reduce the levels of inflammatory markers, such as C-reactive protein and erythrocyte sedimentation rate, in patients with inflammatory diseases. In addition, this compound has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and superoxide dismutase, in animal models of oxidative stress. Furthermore, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dichlorophenyl)-2-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied for its biological activities. In addition, this compound has been shown to exhibit potent and selective activity against various targets involved in inflammation, pain, and cancer cell growth. However, there are also several limitations to the use of this compound in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, and there may be off-target effects that need to be considered.
Direcciones Futuras
There are several future directions for the research on N-(3,5-dichlorophenyl)-2-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide. One area of interest is the development of more potent and selective analogs of this compound for use in clinical trials. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential off-target effects. Furthermore, there is a need for more studies to evaluate the safety and efficacy of this compound in various animal models and human clinical trials.
Métodos De Síntesis
N-(3,5-dichlorophenyl)-2-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide can be synthesized through a multi-step process involving the reaction of 3,5-dichlorophenylhydrazine with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with 3-pyridinecarboxylic acid hydrazide. The final step involves the reaction of the resulting intermediate with acetic anhydride to yield this compound.
Aplicaciones Científicas De Investigación
N-(3,5-dichlorophenyl)-2-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. In addition, this compound has been shown to exhibit antimicrobial activity against a wide range of bacterial and fungal pathogens. Furthermore, this compound has been shown to exhibit anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells.
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O2/c16-10-4-11(17)6-12(5-10)19-14(22)7-13-20-15(23-21-13)9-2-1-3-18-8-9/h1-6,8H,7H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXFBCNKHDVECM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NO2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide](/img/structure/B5016397.png)
![2-[{2-[2-(2-chlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5016413.png)
![ethyl (6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B5016416.png)


![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl}-N-(4-fluorophenyl)acetamide](/img/structure/B5016429.png)

![2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5016451.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(3,5-difluorobenzyl)piperidine](/img/structure/B5016461.png)
![8-(2,4-dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5016470.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5016473.png)
![4-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5016489.png)
![2-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5016494.png)
![2,3-dichloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5016502.png)